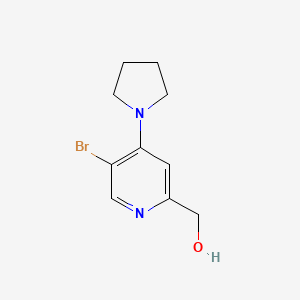
2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C17H22O3 . Its average mass is 274.355 Da and its monoisotopic mass is 274.156891 Da .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the reaction of sodium hydroxide in excessive methanol with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde . This is followed by chloromethylation reaction on the p-methoxy tolualdehyde and concentrated hydrochloric acid in the existence of sulfuric acid to obtain p-chloromethyl benzyl ether . The p-chloromethyl benzyl ether then undergoes a nucleophilic reaction with sodium cyanide to obtain p-methoxy-methyl benzyl cyanide . This is reacted with dimethyl carbonate under high pressure in the existence of a catalyst to obtain p-methoxy-methyl benzyl iso-propionitrile . Finally, the p-methoxy-methylbenzyl sodium isopropionate reacts with excessive concentrated sulfuric acid to generate molten salt which is reacted with hydrobromic acid to obtain the target product .Molecular Structure Analysis
The molecular structure of “2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid” is defined by its molecular formula C17H22O3 . The structure includes a cyclohexyl group attached to a phenyl group through a methyl bridge, and a propanoic acid moiety attached to the phenyl group .Propiedades
Número CAS |
68767-16-8 |
|---|---|
Nombre del producto |
2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid |
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
2-[4-[(2-oxocyclohexyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H20O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14H,2-5,10H2,1H3,(H,18,19) |
Clave InChI |
JLGLDJKSKWKYNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)CC2CCCCC2=O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-ol](/img/structure/B8803034.png)
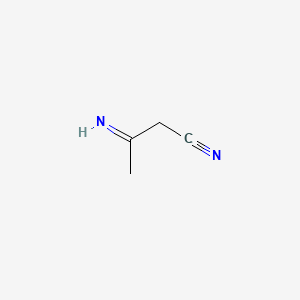

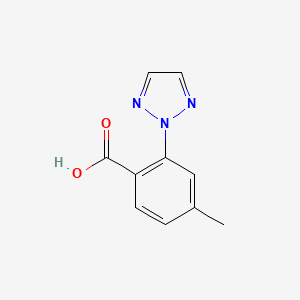
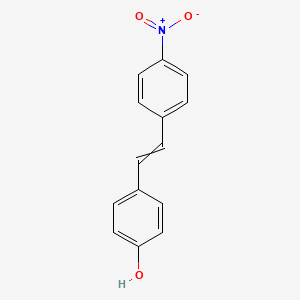

![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B8803076.png)
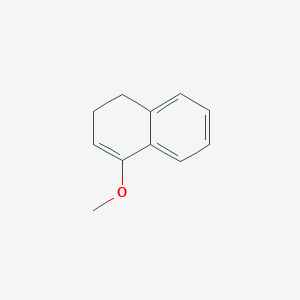
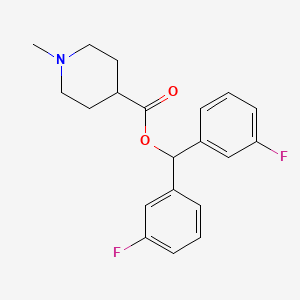
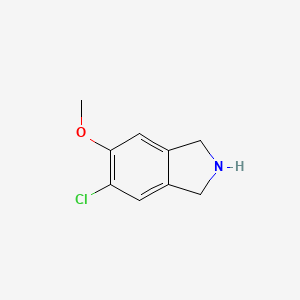
![N-[4-(Trimethylstannyl)-2-pyrimidinyl]acetamide](/img/structure/B8803091.png)
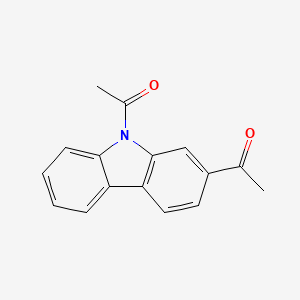
![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B8803134.png)
